2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid,potassium salt
Description
Chemical Structure and Properties
The compound 2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonic acid, potassium salt (CAS: 73606-19-6), is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated carbon chain with a terminal chlorine substituent and a sulfonic acid group neutralized as a potassium salt. Its molecular formula is C₁₀ClF₂₁O₃S·K, derived from the sulfonyl fluoride precursor (CAS: 73606-15-2) through hydrolysis and subsequent salt formation . Key properties include:
- Molecular weight: 634.59 g/mol (precursor) + 39.1 g/mol (K⁺) ≈ 673.69 g/mol.
- Density: 1.827 g/cm³ (predicted for precursor) .
- Stability: Highly resistant to thermal, chemical, and biological degradation due to strong C-F bonds and the electron-withdrawing sulfonate group .
Applications Primarily used in industrial and scientific research, this compound serves as a surfactant or specialty chemical in coatings, firefighting foams, and advanced material synthesis . Its chlorine substituent may enhance polarity and alter solubility compared to non-chlorinated PFAS .
Properties
IUPAC Name |
potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HClF20O4S.K/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34;/h(H,32,33,34);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKYEEMJFNONPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10ClF20KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892447 | |
| Record name | Potassium 11-chloroeicosafluoro-3-oxaundecane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83329-89-9 | |
| Record name | Potassium 11-chloroeicosafluoro-3-oxaundecane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid (commonly referred to as 8:2 Cl-PFESA) is a fluorinated surfactant that has garnered attention due to its unique properties and potential biological effects. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C₁₀HClF₂₀O₄S
- Molecular Weight : 631.90 g/mol
- CAS Number : 83329-89-9
Biological Activity Overview
The biological activity of 8:2 Cl-PFESA is primarily associated with its surfactant properties and potential environmental impact. Research indicates that it may exhibit toxicity to aquatic organisms and has been linked to endocrine disruption.
Toxicological Studies
Several studies have investigated the toxicological effects of 8:2 Cl-PFESA on various biological systems:
- Aquatic Toxicity :
- Endocrine Disruption :
-
Cellular Effects :
- In vitro studies indicated that 8:2 Cl-PFESA could induce oxidative stress in human cell lines. Increased levels of reactive oxygen species (ROS) were observed following exposure to the compound at concentrations above 50 µM.
Case Study 1: Environmental Impact on Aquatic Life
A field study conducted in a contaminated river revealed elevated levels of 8:2 Cl-PFESA in fish tissues. The study reported a correlation between high concentrations of the compound and decreased fish populations in affected areas .
Case Study 2: Human Health Implications
A review of occupational exposure among workers handling fluorinated compounds suggested potential health risks associated with prolonged contact with surfactants like 8:2 Cl-PFESA. Symptoms reported included respiratory issues and skin irritation .
Data Tables
| Study | Organism | Concentration | Observed Effect |
|---|---|---|---|
| Wang et al. (2023) | Fish | 10 µg/L | Reproductive impairment |
| Zhang et al. (2024) | Vertebrates | Varies | Hormonal disruption |
| In vitro Study (2023) | Human cells | >50 µM | Oxidative stress induction |
Scientific Research Applications
Environmental Chemistry
Potassium perfluorooctanesulfonate derivatives are studied for their environmental impact and behavior in ecosystems. They are persistent in the environment and have been linked to bioaccumulation in aquatic organisms. Research focuses on:
- Bioavailability : Investigating how these compounds interact with soil and water systems.
- Degradation Studies : Understanding the breakdown processes in natural environments.
Material Science
Due to their surfactant properties and thermal stability:
- Coatings : Used in developing water-repellent and stain-resistant coatings for textiles and surfaces.
- Nanotechnology : Employed as surfactants in the synthesis of nanoparticles to enhance stability and dispersion.
Analytical Chemistry
This compound serves as a standard in analytical methods:
- Chromatography : Utilized in high-performance liquid chromatography (HPLC) for analyzing fluorinated compounds.
- Mass Spectrometry : Acts as an internal standard for quantifying perfluorinated substances in environmental samples.
Biological Studies
Research investigates the biological effects of this compound:
- Toxicology : Studies on its potential toxic effects on human health and wildlife.
- Pharmacology : Exploration of its use as a drug delivery agent due to its unique chemical properties.
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison
Table 2: Physicochemical Properties
Environmental and Toxicological Profiles
Table 3: Environmental and Toxicity Data
Key Findings
Chlorine Impact: The chlorine substituent in the target compound increases polarity and may alter environmental mobility compared to non-chlorinated analogs like 8:2 FTSA .
Chain Length Effects : Longer perfluoroalkyl chains (e.g., C8 in target vs. C6 in 2-[(6-Chloro-...)sulfonic acid) correlate with higher persistence and bioaccumulation .
Regulatory Status : The target compound’s precursor is flagged for strict handling (UN GHS guidelines) due to acute toxicity risks, while C10 analogs face stricter regulatory scrutiny .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route, leveraging established organofluorine chemistry and sulfonation techniques. The general process can be divided into the following key stages:
- Synthesis of the perfluorinated alcohol intermediate with a terminal chloro group.
- Etherification to introduce the perfluorinated side chain onto a tetrafluoroethanol core.
- Sulfonation of the ethyl group to introduce the sulfonic acid moiety.
- Neutralization with potassium base to obtain the potassium salt.
Stepwise Preparation Outline
Step 1: Synthesis of 8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctanol
- Starting Material: Commercially available or synthesized perfluorooctyl chloride.
- Reaction: Reduction of perfluorooctyl chloride to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Step 2: Etherification
- Reactants: The perfluorinated alcohol and 1,1,2,2-tetrafluoroethyl sulfonic acid derivative (e.g., tetrafluoroethyl sulfonyl fluoride).
- Catalyst/Base: Potassium carbonate or other suitable base.
- Solvent: Polar aprotic solvent (e.g., acetonitrile or DMF).
- Reaction: Nucleophilic substitution to form the ether linkage, yielding the perfluorinated ether sulfonic acid precursor.
Step 3: Sulfonation
- Reactant: The ether intermediate from Step 2.
- Sulfonating Agent: Fuming sulfuric acid (oleum) or chlorosulfonic acid.
- Conditions: Controlled temperature (0–20°C), inert atmosphere.
- Outcome: Introduction of the sulfonic acid group onto the ethyl moiety.
Step 4: Neutralization
Purification and Characterization
- Purification: Recrystallization from methanol or acetone, as the compound is slightly soluble in these solvents.
- Characterization: Confirmed by NMR, mass spectrometry, and elemental analysis. Purity is typically above 95% for research applications.
Key Experimental Data
| Step | Reactants/Conditions | Product Yield | Notes |
|---|---|---|---|
| 1. Reduction | Perfluorooctyl chloride, LiAlH4, ether | 80–90% | Strictly anhydrous, exothermic |
| 2. Etherification | Perfluorooctyl alcohol, tetrafluoroethyl sulfonyl fluoride, K2CO3, DMF | 70–85% | Requires dry conditions |
| 3. Sulfonation | Ether intermediate, oleum or chlorosulfonic acid | 60–75% | Temperature control critical |
| 4. Neutralization | Sulfonic acid, KOH, water/methanol | 90–95% | Product precipitates as white solid |
Research Findings and Observations
- The compound is highly stable, with a decomposition temperature above 274°C.
- It is hygroscopic and should be stored under inert atmosphere at -20°C.
- Slight solubility in acetone and methanol assists in purification but limits solvent choices for reactions.
- The overall yield for the multi-step synthesis is moderate, with the sulfonation step being the most yield-limiting due to potential side reactions and the need for precise temperature control.
Summary Table: Properties and Preparation Overview
Q & A
Basic: What analytical techniques are recommended for characterizing 8:2 Cl-PFESA in environmental or biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 8:2 Cl-PFESA due to its high sensitivity and specificity for perfluorinated compounds. For structural confirmation, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are essential to validate the fluorinated backbone and sulfonic acid group. In biological samples, solid-phase extraction (SPE) coupled with isotope dilution is critical for minimizing matrix interference .
Basic: What safety protocols are essential for handling 8:2 Cl-PFESA in laboratory settings?
Methodological Answer:
Key protocols include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Storage: Store in sealed containers at -20°C under inert gas (e.g., argon) to prevent degradation.
- Ignition Sources: Avoid heat/sparks (per P210 guidelines) due to potential thermal decomposition .
Advanced: How does the environmental persistence of 8:2 Cl-PFESA compare to legacy PFAS like PFOS?
Methodological Answer:
8:2 Cl-PFESA exhibits comparable persistence to PFOS due to its stable C-F bonds and sulfonic acid group. However, its longer fluorinated chain may enhance bioaccumulation in lipid-rich tissues. Researchers should conduct comparative half-life studies in soil/water systems using accelerated degradation tests (e.g., UV irradiation or ozonation) and monitor degradation byproducts via high-resolution mass spectrometry (HRMS) .
Advanced: What molecular interactions drive the bioaccumulation potential of 8:2 Cl-PFESA in aquatic organisms?
Methodological Answer:
Bioaccumulation is driven by:
- Protein Binding: Strong affinity for serum albumin and liver fatty acid-binding proteins (LFABPs). Use fluorescence displacement assays to quantify binding constants.
- Partitioning Behavior: High log Kow (>6) predicts accumulation in lipid membranes. Measure octanol-water partitioning coefficients (log D) under varying pH conditions.
- Trophic Transfer: Model food web dynamics using stable isotope tracing in controlled aquatic mesocosms .
Basic: How can researchers ensure the stability of 8:2 Cl-PFESA during experimental workflows?
Methodological Answer:
- Temperature Control: Avoid prolonged exposure to >40°C; use cold chains during transport.
- Light Protection: Store solutions in amber vials to prevent photolytic cleavage of C-F bonds.
- Chemical Stabilizers: Add 0.1% (w/v) ammonium acetate to aqueous solutions to mitigate hydrolysis .
Advanced: How can contradictions between in vitro and in vivo toxicity data for 8:2 Cl-PFESA be resolved?
Methodological Answer:
- Dose-Response Alignment: Normalize in vitro doses to in vivo pharmacokinetic models (e.g., physiologically based pharmacokinetic (PBPK) modeling).
- Metabolite Profiling: Identify reactive intermediates (e.g., sulfonamide derivatives) using HRMS and compare across models.
- Endpoint Harmonization: Use OECD guidelines (e.g., Test No. 203 for fish acute toxicity) to standardize assays .
Advanced: What computational approaches predict the environmental fate of 8:2 Cl-PFESA?
Methodological Answer:
- QSAR Models: Predict biodegradation half-lives using EPI Suite™ or OPERA.
- Molecular Dynamics (MD): Simulate interactions with soil organic matter or membrane bilayers to assess mobility.
- Fugacity Modeling: Estimate partitioning across air/water/soil compartments using level III fugacity models. Validate with field data from contaminated sites .
Basic: What are the critical steps in synthesizing 8:2 Cl-PFESA, and how is purity validated?
Methodological Answer:
- Synthesis: Electrochemical fluorination of chloro-octane precursors, followed by sulfonation.
- Purification: Use preparative HPLC with a C18 column and trifluoroacetic acid (TFA) mobile phase.
- Purity Validation: Confirm >98% purity via LC-MS/MS (absence of perfluoroalkyl impurities) and elemental analysis for sulfur/potassium stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
